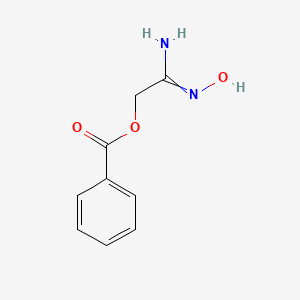

2-Amino-2-(hydroxyimino)ethyl benzoate

説明

2-Amino-2-(hydroxyimino)ethyl benzoate is a benzoic acid derivative characterized by an ethyl ester backbone substituted with both an amino (-NH₂) and a hydroxyimino (-N-OH) group. Its IUPAC name reflects the ester linkage (benzoate), the ethyl chain, and the functional groups at the second carbon: amino (C2) and hydroxyimino (C2). Structurally, it shares similarities with alkyl benzoates (e.g., methyl or ethyl benzoate) but is distinguished by its nitrogen-containing substituents, which may confer unique solubility, stability, and biological activity profiles .

The amino group could enhance water solubility compared to non-polar alkyl benzoates, while the hydroxyimino moiety might influence redox properties or metabolic pathways .

特性

CAS番号 |

650579-63-8 |

|---|---|

分子式 |

C9H10N2O3 |

分子量 |

194.19 g/mol |

IUPAC名 |

(2-amino-2-hydroxyiminoethyl) benzoate |

InChI |

InChI=1S/C9H10N2O3/c10-8(11-13)6-14-9(12)7-4-2-1-3-5-7/h1-5,13H,6H2,(H2,10,11) |

InChIキー |

NEZPIKJPDZBQQS-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)OCC(=NO)N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Alkyl Benzoates (Methyl, Ethyl, Propyl Benzoate)

- Functional Groups : Simple alkyl esters of benzoic acid, lacking nitrogen substituents.

- Physical Properties: Compound Molecular Weight (g/mol) Solubility (Water) Melting Point (°C) Methyl benzoate 136.15 Low 12–15 Ethyl benzoate 150.17 Low -34 2-Amino-2-(hydroxyimino)ethyl benzoate ~195.2* Moderate* Not reported *Estimated based on structural analogs .

- Applications: Alkyl benzoates are widely used as solvents or fragrance components in cosmetics. In contrast, the amino and hydroxyimino groups in 2-Amino-2-(hydroxyimino)ethyl benzoate may expand its utility to drug delivery systems or catalysis .

- Toxicity: Alkyl benzoates exhibit low acute toxicity (e.g., ethyl benzoate LD₅₀ > 2,000 mg/kg in rats).

2-Aminobenzamides

- Functional Groups: Benzamide derivatives with an amino group on the benzene ring.

- Key Differences: Reactivity: Amides are less hydrolytically reactive than esters, suggesting greater metabolic stability for 2-aminobenzamides compared to the target compound . Applications: 2-Aminobenzamides are explored as enzyme inhibitors (e.g., PARP inhibitors in cancer therapy), whereas the target compound’s ester linkage and oxime group may favor prodrug applications .

Methyl 4-Acetamido-2-hydroxybenzoate

- Functional Groups : Benzoate ester with acetamido and hydroxyl substituents on the aromatic ring.

- Comparison: Solubility: The hydroxyl group enhances water solubility compared to non-polar alkyl benzoates, similar to the amino group in the target compound . Synthesis: Both compounds require multi-step synthesis involving esterification and functional group protection, but the hydroxyimino group in the target compound adds complexity .

Research Findings and Data Gaps

- Stability: The hydroxyimino group may render 2-Amino-2-(hydroxyimino)ethyl benzoate susceptible to tautomerism or oxidation, unlike alkyl benzoates .

- Biological Activity: No direct studies exist, but amino-substituted benzoates often exhibit enhanced bioavailability compared to alkyl variants.

- Toxicity: Structural analogs like sodium benzoate (LD₅₀ ~4,100 mg/kg in rats) indicate low acute toxicity, but the amino group’s impact requires further study .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。